molecular formula C16H16N4O3S B6014266 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one

6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one

Cat. No.: B6014266
M. Wt: 344.4 g/mol
InChI Key: XLNYJONDVPECOM-UHFFFAOYSA-N
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Description

6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules, and is functionalized with an oxadiazole and a methoxyphenyl group, enhancing its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole moiety, which can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole is then coupled with a pyrimidine derivative through a thiol-ene reaction, where the thiol group on the pyrimidine reacts with the oxadiazole moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of greener solvents and catalysts to reduce the environmental footprint of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the pyrimidine core is particularly significant, as many pyrimidine derivatives are known to interact with biological targets such as DNA and proteins.

Medicine

In medicinal chemistry, this compound and its derivatives are being explored for their potential therapeutic applications. For example, they may be investigated as potential treatments for neurodegenerative diseases, cancer, and infectious diseases due to their ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The oxadiazole and pyrimidine moieties are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one
  • 6-ethyl-2-({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one
  • 6-ethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one

Uniqueness

The uniqueness of 6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(1H)-one lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group on the phenyl ring, for example, can influence the compound’s electronic properties and reactivity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-ethyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-11-8-13(21)18-16(17-11)24-9-14-19-15(20-23-14)10-4-6-12(22-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNYJONDVPECOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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